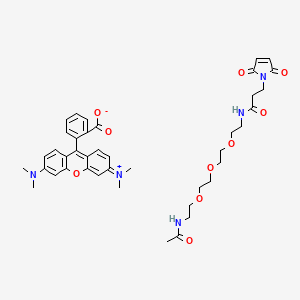

TAMRA-PEG3-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H49N5O10 |

|---|---|

Molecular Weight |

771.9 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C17H27N3O7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(21)18-5-8-25-10-12-27-13-11-26-9-6-19-15(22)4-7-20-16(23)2-3-17(20)24/h5-14H,1-4H3;2-3H,4-13H2,1H3,(H,18,21)(H,19,22) |

InChI Key |

CBSVESDZGDPSJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

TAMRA-PEG3-Maleimide: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Maleimide is a fluorescent labeling reagent widely utilized in biomedical research and drug development. This molecule integrates a bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a thiol-reactive maleimide group through a flexible, hydrophilic three-unit polyethylene glycol (PEG) linker. This strategic combination of components makes it an invaluable tool for the site-specific fluorescent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, enabling their visualization and tracking in a variety of biological assays.

The TAMRA component provides a strong, orange-red fluorescence, making it compatible with standard fluorescence microscopy and detection instrumentation. The maleimide group allows for highly selective covalent bond formation with thiols, typically found in cysteine residues of proteins. The PEG3 spacer enhances the water solubility of the molecule, reduces steric hindrance between the dye and the biomolecule, and can minimize non-specific binding, thereby preserving the biological activity of the labeled molecule.

Core Properties and Chemical Structure

This compound is characterized by its three key functional components: the TAMRA fluorophore, the PEG3 linker, and the maleimide reactive group. This structure is designed to facilitate the efficient and specific labeling of target molecules.

| Property | Value | Source(s) |

| Molecular Formula | C40H45N5O10 | [1] |

| Molecular Weight | 755.81 g/mol | [1] |

| Appearance | Dark red solid | |

| Solubility | Soluble in DMSO, DMF | |

| Reactive Group | Maleimide | [1] |

| Target Functional Group | Thiol (Sulfhydryl) | [1] |

| Resulting Bond | Thioether | [2] |

Spectroscopic Properties

The spectroscopic characteristics of this compound are primarily determined by the TAMRA fluorophore. It is important to note that the local environment, such as solvent polarity and conjugation to a biomolecule, can slightly influence the excitation and emission maxima.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~544 - 553 nm | |

| Emission Maximum (λem) | ~575 - 576 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 - 90,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Not consistently reported for this specific compound, but generally moderate for TAMRA derivatives. |

The Role of the PEG3 Linker

The inclusion of a three-unit polyethylene glycol (PEG) spacer is a critical design element that confers several advantageous properties to the this compound molecule:

-

Enhanced Hydrophilicity: The PEG linker significantly increases the water solubility of the often hydrophobic TAMRA dye, which is crucial for bioconjugation reactions performed in aqueous buffers. This improved solubility helps to prevent aggregation of the labeling reagent and the labeled biomolecule.

-

Reduced Steric Hindrance: The flexible PEG spacer physically separates the bulky TAMRA fluorophore from the target biomolecule. This separation minimizes the risk of the dye interfering with the biological activity, such as protein-protein interactions or enzyme kinetics, of the labeled molecule.

-

Minimized Non-Specific Binding: The hydrophilic and neutral nature of the PEG linker creates a hydration shell that can reduce non-specific hydrophobic and ionic interactions between the fluorescent probe and other cellular components. This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection assays.

-

Improved Biocompatibility: PEGylation is a well-established method for enhancing the in vivo stability and reducing the immunogenicity of biomolecules.

Experimental Protocols

The following is a detailed protocol for the labeling of a thiol-containing protein with this compound. This protocol should be considered a starting point and may require optimization for specific proteins and applications.

Materials:

-

This compound

-

Protein of interest with at least one free cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 6.5-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide reagent, as it will compete for labeling.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of approximately 10 mM to react with any unreacted maleimide.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unconjugated this compound and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~550 nm (for TAMRA).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~550 nm and using the Beer-Lambert law.

-

Stability of the Maleimide-Thiol Conjugate

The covalent bond formed between a maleimide and a thiol is a thioether linkage within a succinimide ring. While generally stable, this conjugate can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the transfer of the label to other molecules.

However, the stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is much less prone to the retro-Michael reaction. The rate of this hydrolysis is influenced by the local microenvironment and the N-substituent on the maleimide. For applications requiring long-term stability, especially in vivo, it is important to consider the potential for both the retro-Michael reaction and the stabilizing hydrolysis of the conjugate.

Visualizations

Caption: Chemical reaction pathway for the conjugation of this compound to a thiol-containing biomolecule.

Caption: Experimental workflow for labeling a protein with this compound.

References

TAMRA-PEG3-Maleimide: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TAMRA-PEG3-Maleimide, a fluorescent labeling reagent widely used in biological research and drug development. This document details its structure, physicochemical and spectral properties, and provides detailed protocols for its application in labeling proteins and other biomolecules.

Core Structure and Properties

This compound is a thiol-reactive fluorescent dye that incorporates three key functional components: the tetramethylrhodotamine (TAMRA) fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a maleimide functional group. The TAMRA moiety provides the molecule's fluorescent properties, emitting a bright orange-red fluorescence. The hydrophilic PEG linker enhances water solubility and provides a flexible spacer, which minimizes steric hindrance between the dye and the labeled biomolecule. The maleimide group allows for covalent conjugation to thiol groups, primarily found in cysteine residues of proteins.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄₀H₄₅N₅O₁₀ |

| Molecular Weight | 755.81 g/mol [1][3] |

| Appearance | Dark red solid |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C, protected from light and moisture. |

Spectral Properties

The spectral characteristics of this compound are summarized in Table 2. These properties make it compatible with common fluorescence microscopy and flow cytometry instrumentation.

| Property | Value |

| Excitation Maximum (λex) | ~553 nm |

| Emission Maximum (λem) | ~575 nm |

Experimental Protocols

The primary application of this compound is the covalent labeling of proteins and other thiol-containing biomolecules. The following section provides a detailed, generalized protocol for this procedure.

Protein Preparation

Successful labeling requires proper preparation of the protein sample.

-

Buffer Selection: The protein should be in an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the labeling reaction.

-

Disulfide Reduction: For proteins with intramolecular disulfide bonds that need to be labeled, reduction of the disulfide to free thiols is necessary. This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess of TCEP is typically used, with an incubation period of 30-60 minutes at room temperature.

-

Protein Concentration: For efficient labeling, the protein concentration should ideally be between 1-10 mg/mL.

Labeling Reaction

This protocol outlines the steps for the conjugation of this compound to a prepared protein sample.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

-

Calculate Molar Ratio: The optimal molar ratio of dye to protein for efficient labeling can vary and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

-

Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and thoroughly.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking or stirring can improve labeling efficiency.

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove unconjugated dye. Gel filtration chromatography is a common and effective method for this purification.

-

Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

-

Sample Loading: Load the entire reaction mixture onto the equilibrated column.

-

Elution and Fraction Collection: Elute the column with the storage buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later. Collect fractions and monitor the separation by observing the colored bands.

-

Pooling Fractions: Pool the fractions containing the purified, labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the purified sample at 280 nm (for the protein) and ~553 nm (for the TAMRA dye).

Visualizations

Chemical Structure of this compound

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound.

Thiol-Maleimide Reaction

The underlying chemical reaction for the conjugation is the Michael addition of a thiol group to the maleimide ring.

References

TAMRA Fluorophore: A Technical Guide to Excitation and Emission Spectra for Advanced Research

For Immediate Release

[CITY, STATE] – Tetramethylrhodamine (TAMRA) is a synthetic fluorescent dye belonging to the rhodamine family, widely recognized for its bright orange-red fluorescence and robust photophysical properties. This technical guide provides an in-depth analysis of TAMRA's core characteristics, experimental applications, and spectral properties to support researchers, scientists, and drug development professionals in leveraging this versatile fluorophore.

TAMRA is a popular choice for labeling proteins, peptides, and nucleic acids, enabling the visualization and tracking of biomolecules in both fixed and live cells.[1] Its utility is underscored by its strong fluorescence signal, good photostability, and compatibility with standard fluorescence microscopy and flow cytometry setups.[1][2]

Core Photophysical and Chemical Properties

TAMRA's performance is defined by its distinct excitation and emission spectra, high molar extinction coefficient, and quantum yield. These properties, however, can be influenced by environmental factors such as pH, with optimal fluorescence observed in neutral to slightly acidic conditions.[1][3] The dye is commonly available in various reactive forms, with the N-hydroxysuccinimide (NHS) ester being a prevalent choice for its efficient reaction with primary amines on biomolecules to form stable covalent bonds.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of TAMRA are summarized below. These values are crucial for designing and optimizing experiments.

| Property | Value | References |

| Excitation Maximum (λex) | ~546 - 556 nm | |

| Emission Maximum (λem) | ~579 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Recommended Laser Line | 532 nm or 561 nm |

Experimental Protocols and Applications

TAMRA's versatility lends itself to a wide array of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET).

Biomolecule Labeling with 5-TAMRA NHS Ester

A common application of TAMRA is the labeling of biomolecules containing primary amines. The following protocol outlines a general method for this process.

Experimental Workflow for Biomolecule Labeling

Caption: Workflow for labeling biomolecules with 5-TAMRA NHS Ester.

Detailed Methodology:

-

Dye Preparation: Dissolve 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Biomolecule Preparation: Dissolve the target biomolecule (e.g., protein, peptide) in 0.1 M sodium bicarbonate or phosphate buffer at a pH of 8.3 to a concentration of 1-10 mg/mL. It is crucial to use amine-free buffers, as they will compete with the labeling reaction.

-

Labeling Reaction: Add the 5-TAMRA NHS ester solution to the biomolecule solution at a 5-10 molar excess.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.

-

Quenching (Optional): The reaction can be stopped by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM.

-

Purification: Separate the labeled biomolecule from the unreacted dye using methods such as gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.

Indirect Immunofluorescence Staining

TAMRA-conjugated secondary antibodies are frequently used in immunofluorescence to detect a primary antibody bound to a specific antigen.

Experimental Workflow for Indirect Immunofluorescence

Caption: Workflow for indirect immunofluorescence staining using a TAMRA-conjugated secondary antibody.

Detailed Methodology:

-

Cell Culture and Fixation: Cells are cultured on sterile glass coverslips, washed with PBS, and then fixed.

-

Permeabilization and Blocking: Following fixation, cells are permeabilized to allow antibody entry and then blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically targets the protein of interest.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a TAMRA-conjugated secondary antibody that binds to the primary antibody. This step should be performed in the dark to prevent photobleaching.

-

Mounting and Imaging: The coverslips are mounted onto microscope slides using an antifade mounting medium, often containing a nuclear counterstain like DAPI, and then imaged using a fluorescence microscope with the appropriate filter sets for TAMRA and other fluorophores.

Förster Resonance Energy Transfer (FRET)

TAMRA is an excellent acceptor fluorophore in FRET-based assays when paired with a suitable donor, such as fluorescein (FAM) or Cy3. FRET is a powerful technique for studying molecular interactions, as the efficiency of energy transfer is highly dependent on the distance between the donor and acceptor molecules.

Logical Relationship in a FRET-based Protease Assay

Caption: Logical diagram of a FRET-based protease activity assay using a TAMRA acceptor.

Principle: In a typical FRET-based protease assay, a peptide substrate is dually labeled with a donor fluorophore and TAMRA as the acceptor. When the peptide is intact, the donor and acceptor are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and resulting in an increase in donor fluorescence, which can be measured to determine enzyme activity.

Conclusion

TAMRA remains a cornerstone fluorophore in biological and biomedical research due to its bright signal, photostability, and versatility in conjugation chemistry. A thorough understanding of its spectral properties and the optimization of experimental protocols are paramount for achieving reliable and reproducible results in a wide range of fluorescence-based applications. This guide provides the foundational knowledge and practical workflows to empower researchers in their scientific endeavors.

References

The Versatility of TAMRA Dyes: A Technical Guide for Biotechnological Applications

An in-depth guide for researchers, scientists, and drug development professionals on the core applications and methodologies of Tetramethylrhodamine (TAMRA) dyes in modern biotechnology.

Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye from the rhodamine family, prized for its bright orange-red fluorescence and photostability.[1][2] Its well-characterized spectral properties and amenability to various conjugation chemistries have established it as a cornerstone for a multitude of applications in molecular and cellular biology, particularly in live-cell imaging, immunoassays, and nucleic acid analysis.[1][3][4] This technical guide provides a comprehensive overview of TAMRA's properties, detailed experimental protocols for its key applications, and a comparative analysis with other common fluorophores.

Core Properties of TAMRA Dyes

TAMRA's utility in biotechnology stems from its favorable photophysical characteristics. It exhibits strong absorption in the green-to-yellow region of the visible spectrum and emits a bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups and the 561 nm laser line in flow cytometry. The dye is available in various reactive forms, most commonly as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. Other reactive forms include maleimides for reaction with thiols, and azide and alkyne derivatives for click chemistry applications.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of commonly used TAMRA derivatives are summarized in the table below. These values are crucial for designing and optimizing experiments.

| Property | Value | References |

| Excitation Maximum (λex) | ~546 - 556 nm | |

| Emission Maximum (λem) | ~579 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Recommended Laser Line | 532 nm or 561 nm |

Note: The exact spectral characteristics and quantum yield can be influenced by the local environment, including pH and conjugation to other molecules.

Key Applications and Experimental Protocols

TAMRA's versatility allows for its use in a wide range of biotechnological applications, from visualizing cellular structures to quantifying molecular interactions.

Immunofluorescence (IF) Staining

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissues using an antibody labeled with a fluorescent dye. TAMRA-conjugated secondary antibodies are commonly used to detect a primary antibody bound to the target antigen.

This protocol outlines the steps for indirect immunofluorescence staining of a target protein in cultured adherent cells using a TAMRA-conjugated secondary antibody.

Materials:

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Primary Antibody (specific to the target protein)

-

TAMRA-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Antifade Mounting Medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on sterile glass coverslips and culture until they reach the desired confluency.

-

Gently wash the cells twice with PBS.

-

Fix the cells with Fixation Solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the TAMRA-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and TAMRA (red channel).

-

Caption: Workflow for indirect immunofluorescence staining.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule that is highly sensitive to the distance between them, typically in the range of 1-10 nanometers. TAMRA is a widely used acceptor in FRET pairs due to its favorable spectral overlap with many common donor fluorophores like fluorescein (FAM) or Cyanine3 (Cy3).

This protocol describes a method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore (e.g., FAM) and TAMRA as the acceptor. In the intact peptide, FRET occurs, quenching the donor's fluorescence. Proteolytic cleavage separates the donor and acceptor, leading to an increase in donor fluorescence.

Materials:

-

FRET peptide substrate (labeled with a donor and TAMRA)

-

Assay Buffer (e.g., Tris-HCl with CaCl2 and ZnCl2 for MMPs)

-

Protease of interest

-

Protease inhibitor (for control experiments)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the final concentration in Assay Buffer.

-

Prepare a stock solution of the protease in Assay Buffer.

-

-

Assay Setup:

-

Add Assay Buffer to the wells of a microplate.

-

Add the FRET peptide substrate to all wells.

-

Add the protease to the test wells and a protease inhibitor to the control wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in donor fluorescence over time at its specific emission wavelength.

-

The initial rate of the reaction is proportional to the protease activity.

-

Caption: Principle of a FRET-based protease assay.

Live-Cell Imaging

TAMRA-labeled molecules are widely used to monitor cellular uptake, subcellular localization, and real-time trafficking in live cells. Its photostability is a critical feature for time-lapse microscopy, ensuring minimal signal loss during prolonged imaging sessions.

This protocol provides a general guideline for visualizing the internalization of a TAMRA-conjugated peptide by live cells.

Materials:

-

Cells cultured on glass-bottom dishes

-

Cell culture medium

-

TAMRA-labeled peptide

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture cells on glass-bottom dishes to the desired confluency.

-

-

Labeling:

-

Replace the culture medium with fresh medium containing the TAMRA-labeled peptide at the desired concentration.

-

Incubate the cells for the desired time period (e.g., 30 minutes to several hours).

-

-

Washing:

-

Gently wash the cells two to three times with fresh, pre-warmed medium to remove any unbound peptide.

-

-

Imaging:

-

Place the dish on the stage of the live-cell imaging microscope.

-

Use a 561 nm laser for excitation and collect the emission between approximately 570-620 nm.

-

Acquire time-lapse images to observe the dynamics of peptide uptake and trafficking.

-

Caption: Workflow of live-cell imaging for peptide uptake.

Flow Cytometry

TAMRA-conjugated biomolecules, such as antibodies or ligands, are well-suited for flow cytometry, a powerful technique for single-cell analysis. Its excitation and emission properties are compatible with the standard laser lines available on most commercial flow cytometers.

This protocol outlines the general steps for identifying and quantifying cell subpopulations based on the expression of a specific cell surface marker using a TAMRA-conjugated antibody.

Materials:

-

Cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

TAMRA-conjugated primary antibody

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Wash the cells with cold Flow Cytometry Staining Buffer.

-

Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.

-

-

Staining:

-

Add the TAMRA-conjugated antibody to the cell suspension at the manufacturer's recommended concentration.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Acquire data on a flow cytometer using the appropriate laser and filter set for TAMRA.

-

References

An In-depth Technical Guide to TAMRA-PEG3-Maleimide for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG3-Maleimide, a fluorescent labeling reagent, and its application in the covalent modification of proteins. This document details the fundamental principles of the labeling chemistry, experimental protocols, and data analysis, serving as a technical resource for researchers in life sciences and drug development.

Core Concepts: The Chemistry of Labeling

This compound is a specialized chemical probe consisting of three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red portion of the visible spectrum.[1][2] Its robust fluorescence makes it ideal for various detection methods.[1]

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene glycol linker.[3][4] This spacer enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the protein, which helps to preserve the protein's biological activity.

-

Maleimide: A thiol-reactive group that specifically and efficiently reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond. This reaction is highly selective at neutral to slightly acidic pH, minimizing off-target labeling of other amino acid residues like lysine.

The labeling reaction, a Michael addition, is a widely used bioconjugation technique. The maleimide group's electrophilic double bond readily reacts with the nucleophilic thiol group of a cysteine residue.

Quantitative Data Summary

For reproducible and accurate results, understanding the quantitative aspects of this compound and the labeling process is crucial.

Table 1: Physicochemical and Spectroscopic Properties of TAMRA

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~552 - 557 nm | |

| Emission Maximum (λem) | ~578 - 583 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield | ~0.3 - 0.5 | |

| Appearance | Dark red solid | |

| Solubility | DMSO, DMF, Methanol |

Note: Spectroscopic properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

Table 2: Recommended Protein Labeling Reaction Conditions

| Parameter | Recommended Condition | Notes | Source(s) |

| pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient and specific at this pH range. | |

| Buffer | PBS, Tris, or HEPES | Buffers should be free of thiols. | |

| Temperature | Room temperature or 4°C | Incubation can be performed for 2 hours at room temperature or overnight at 4°C. | |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein. | |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

Experimental Protocols

This section provides detailed methodologies for the key steps in protein labeling with this compound.

Protein Preparation

-

Dissolve the Protein: Prepare a solution of the protein to be labeled in a suitable amine-free and thiol-free buffer (e.g., 1X PBS, 10-100 mM Tris, or HEPES) at a pH of 7.0-7.5. The recommended protein concentration is between 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): For proteins with intramolecular disulfide bonds that need to be labeled at the constituent cysteine residues, reduction is necessary. Disulfides do not react with maleimides.

-

Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate the mixture for 20-30 minutes at room temperature.

-

It is recommended to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.

-

Dye Preparation

-

Equilibrate the Dye: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Reconstitute the Dye: Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.

-

Storage of Stock Solution: Unused stock solution can be stored at -20°C, protected from light and moisture, for at least one month if prepared in anhydrous DMSO.

Labeling Reaction

-

Add Dye to Protein: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically 10:1 to 20:1).

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein to avoid high background signals in downstream applications.

-

Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger labeled protein from the smaller, free dye molecules.

-

Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer.

-

Carefully load the entire labeling reaction mixture onto the column.

-

Elute the sample with the equilibration buffer. The labeled protein will elute first, followed by the free dye.

-

-

Fraction Collection and Monitoring: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).

-

Pooling Fractions: Pool the fractions that contain the purified TAMRA-labeled protein.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.

-

Measure Absorbance: Dilute the purified labeled protein solution to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0). Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

-

Calculate Protein Concentration:

-

First, calculate the corrected absorbance at 280 nm (A₂₈₀,corr) to account for the dye's absorbance at this wavelength: A₂₈₀,corr = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically around 0.3).

-

Then, calculate the molar concentration of the protein: Protein Concentration (M) = A₂₈₀,corr / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration: Dye Concentration (M) = A_max / (ε_dye × path length) where ε_dye is the molar extinction coefficient of TAMRA at its A_max (~90,000 M⁻¹cm⁻¹).

-

Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Chemical Reaction Pathway

Caption: Thiol-Reactive Labeling Chemistry.

Experimental Workflow

Caption: Protein Labeling Experimental Workflow.

Application of Labeled Protein

Caption: Labeled Protein in a Fluorescence-Based Assay.

References

Methodological & Application

A Step-by-Step Guide to Labeling Cysteine Residues: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and application notes for the selective labeling of cysteine residues in proteins. Cysteine's unique reactivity, owing to its thiol group, makes it a prime target for site-specific modification, enabling a wide range of applications in research and drug development, from studying protein structure and function to developing targeted therapeutics.[1][2][3][4] This document offers a comparative analysis of common labeling reagents, step-by-step experimental procedures, and troubleshooting guidance to ensure successful and reproducible labeling outcomes.

Comparative Analysis of Cysteine Labeling Reagents

The selection of a labeling reagent is critical and depends on the specific experimental goals, including desired reactivity, stability of the resulting bond, and the downstream application.[5] The most common classes of reagents for cysteine modification are maleimides and iodoacetamides, each with distinct characteristics.

Table 1: Comparison of Common Cysteine Labeling Reagents

| Reagent Class | Reaction Mechanism | Optimal pH | Reaction Speed | Bond Stability | Key Considerations |

| Maleimides | Michael addition | 6.5 - 7.5 | Fast | Stable thioether bond | Highly specific for thiols at optimal pH. The reaction can be reversible under certain conditions. |

| Iodoacetamides | Nucleophilic substitution (SN2) | 7.5 - 8.5 | Moderate to Fast | Very stable thioether bond | Can exhibit off-target reactions with other nucleophilic residues (e.g., histidine, lysine) at higher pH. |

| Vinyl Sulfones | Michael addition | 8.0 - 9.0 | Slower than maleimides | Very stable thioether bond | Forms a highly stable bond. |

| Methanethiosulfonates (MTS) | Thiol-disulfide exchange | ~7.0 | Fast | Reversible disulfide bond | Primarily used for spin labeling in EPR studies. |

General Experimental Workflow for Cysteine Labeling

A typical cysteine labeling experiment follows a general workflow, which can be adapted based on the specific protein, label, and downstream application.

Caption: General workflow for a cysteine labeling experiment.

Detailed Experimental Protocols

Protocol 1: Labeling with Maleimide Dyes

This protocol is suitable for labeling proteins with fluorescent dyes or other probes functionalized with a maleimide group.

Materials:

-

Protein sample (1-10 mg/mL in a suitable buffer, e.g., PBS, HEPES, Tris at pH 7.0-7.5)

-

Maleimide labeling reagent (e.g., fluorescent maleimide dye)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT) (optional)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol) (optional)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. Buffers should be free of thiols.

-

If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent like L-cysteine or β-mercaptoethanol can be added to a final concentration that is in excess of the maleimide reagent.

-

-

Purification:

-

Remove the unreacted maleimide reagent using a desalting column or dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength. A correction factor for the dye's absorbance at 280 nm must be applied.

-

Protocol 2: Labeling with Iodoacetamide

This protocol describes the alkylation of cysteine residues using iodoacetamide (IAM), a common method for irreversible labeling.

Materials:

-

Protein sample (in a suitable buffer, e.g., Tris-HCl, pH 8.0)

-

Iodoacetamide (IAM)

-

Reducing agent (e.g., DTT)

-

Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the protein in a buffer at pH ~8.0. For denaturing conditions, 6 M urea can be included.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

-

Alkylation Reaction:

-

Cool the sample to room temperature.

-

Prepare a fresh solution of IAM.

-

Add IAM to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching the Reaction:

-

Add DTT or L-cysteine to a final concentration of 50 mM to quench the unreacted IAM.

-

-

Purification:

-

The labeled protein can be purified from excess reagents by buffer exchange or dialysis.

-

Reaction Mechanisms

The chemical reactions underpinning the labeling of cysteine residues with common reagents are illustrated below.

Caption: Reaction of cysteine with maleimide and iodoacetamide.

Data Presentation: Quantitative Analysis of Labeling

Achieving high labeling efficiency is crucial for the success of many downstream applications. The following table summarizes typical labeling efficiencies and key parameters for different reagents.

Table 2: Quantitative Parameters for Cysteine Labeling Reagents

| Reagent | Labeling Efficiency | Molar Ratio (Reagent:Protein) | Incubation Time | Incubation Temperature | Reference |

| Maleimide Dyes | >80% | 10-20:1 | 2 hours - overnight | Room Temp or 4°C | |

| Iodoacetamide | >95% (optimized) | 10-50 fold molar excess | 30 minutes | Room Temp | |

| N-ethylmaleimide (NEM) | Approaching 100% (optimized) | 1-10 mM final concentration | 1-2 hours | Room Temp |

Note: Labeling efficiency is highly dependent on the specific protein, buffer conditions, and accessibility of the cysteine residue.

Troubleshooting

Common issues in cysteine labeling experiments and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for Cysteine Labeling

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Incomplete reduction of disulfides- Re-oxidation of thiols- Inactive labeling reagent- Low accessibility of cysteine residue | - Ensure complete reduction with sufficient reducing agent.- Perform labeling promptly after removing reducing agent.- Prepare fresh labeling reagent stock solution.- Consider denaturing conditions to expose the cysteine residue. |

| Non-specific Labeling | - Reaction pH is too high (for iodoacetamides)- Presence of other reactive nucleophiles | - Optimize the reaction pH to be within the recommended range for the reagent.- Ensure buffer purity. |

| Protein Precipitation | - Low solubility of the protein or the dye-protein conjugate- High concentration of organic solvent from the label stock | - Perform the reaction in a larger volume.- Add a small amount of a compatible organic co-solvent (e.g., DMSO). |

Applications in Drug Development and Research

The site-specific labeling of cysteine residues is a cornerstone technique in various fields:

-

Structural Biology: Techniques like site-directed spin labeling (SDSL) use cysteine modification to introduce paramagnetic probes for measuring distances and studying protein dynamics via EPR spectroscopy.

-

Chemoproteomic Profiling: Cysteine-reactive probes are used to map the reactivity of cysteine residues across the proteome, providing insights into their functional roles and identifying potential drug targets.

-

Antibody-Drug Conjugates (ADCs): Cysteine residues can be engineered into antibodies to allow for the site-specific conjugation of cytotoxic drugs, leading to more homogeneous and effective ADCs.

-

Fluorescence Studies: Attaching fluorescent probes to specific cysteine residues enables the study of protein localization, conformation changes, and interactions using techniques like FRET.

Signaling Pathway Visualization

Cysteine residues are often involved in redox signaling pathways, where their oxidation state can modulate protein function. Labeling techniques can be used to study these modifications.

References

- 1. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Note & Protocol: Labeling Antibodies with TAMRA-PEG3-Maleimide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of fluorescent dyes to antibodies is a fundamental technique for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] This protocol details the site-specific labeling of antibodies using TAMRA-PEG3-Maleimide. Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorophore.[2][4] The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances solubility and minimizes potential steric hindrance between the dye and the antibody, preserving its biological function.

The labeling chemistry is based on the reaction between a maleimide group on the dye and a free sulfhydryl (thiol) group on the antibody. Since native antibodies typically have their cysteine residues forming disulfide bonds, a reduction step is necessary to generate free thiols for conjugation. This method allows for more controlled, site-specific labeling compared to amine-reactive chemistry. The reaction is highly selective for thiols within a neutral pH range of 6.5-7.5.

Quantitative Data Summary

The efficiency and success of the conjugation reaction depend on several key parameters. The following table summarizes the recommended quantitative data for labeling an IgG antibody (~150 kDa).

| Parameter | Recommended Value | Notes |

| Antibody Preparation | ||

| Buffer | Phosphate, HEPES, or PBS | Must be free of thiol-containing reagents. |

| pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction selectivity. |

| Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |

| Antibody Reduction | ||

| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Does not need to be removed before adding the maleimide dye. |

| TCEP Molar Excess | 10 to 100-fold | Empirically determine the optimal ratio for your antibody. |

| Incubation Time | 20 - 30 minutes | At room temperature. |

| Labeling Reaction | ||

| Dye Solvent | Anhydrous DMSO or DMF | Prepare dye stock solution immediately before use. |

| Dye Stock Concentration | 10 mM | Store unused stock at -20°C for up to one month. |

| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized. |

| Incubation Time | 2 hours at Room Temp. or Overnight at 4°C | Protect from light during incubation. |

| Storage | ||

| Short-Term Storage | 4°C, protected from light | Stable for up to one week. |

| Long-Term Storage | -20°C with 50% glycerol or 5-10 mg/mL BSA | Add 0.01-0.03% sodium azide to prevent microbial growth. |

Experimental Workflow

The diagram below illustrates the complete workflow for the preparation, labeling, and purification of a this compound conjugated antibody.

Caption: Workflow for antibody labeling with this compound.

Detailed Experimental Protocols

Antibody Preparation

This step ensures the antibody is in an optimal buffer for the reduction and conjugation reactions.

-

Buffer Exchange : If your antibody is in a buffer containing primary amines (e.g., Tris) or thiols, exchange it into a suitable reaction buffer (e.g., PBS, 10-100 mM HEPES) at pH 7.0-7.5. This can be achieved using dialysis or a desalting column.

-

Concentration Adjustment : Adjust the antibody concentration to 1-10 mg/mL. In general, higher concentrations lead to better labeling efficiency.

-

Degas Buffer : For optimal results, degas the reaction buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through it to minimize the re-oxidation of thiols.

Antibody Reduction (Generation of Free Thiols)

This protocol describes the reduction of antibody disulfide bonds using TCEP.

-

Prepare TCEP Stock : Prepare a fresh stock solution of TCEP in the reaction buffer.

-

Reduction Reaction : Add a 10- to 100-fold molar excess of TCEP to the antibody solution.

-

Incubation : Flush the reaction vial with an inert gas (nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature. The reduced antibody should be used immediately in the labeling reaction.

Preparation of this compound Stock Solution

Prepare the dye solution immediately before starting the conjugation.

-

Equilibrate : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve Dye : Add anhydrous DMSO to the vial to create a 10 mM stock solution.

-

Mix : Vortex the vial briefly to ensure the dye is fully dissolved.

Labeling Reaction

This procedure conjugates the maleimide dye to the reduced antibody.

-

Calculate Dye Volume : Determine the volume of the this compound stock solution needed to achieve a 10-20 fold molar excess relative to the antibody.

-

Combine Reagents : Add the calculated volume of the dye stock solution to the reduced antibody solution.

-

Incubate : Mix thoroughly and flush the vial with an inert gas. Protect the reaction from light by wrapping the vial in aluminum foil and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

Purification of the Labeled Antibody

It is crucial to remove unreacted this compound from the antibody conjugate.

-

Select Method : Use a desalting column (e.g., Sephadex G-25), spin column, or dialysis to separate the labeled antibody from the free dye based on size.

-

Equilibrate : Equilibrate the column or dialysis cassette with your desired storage buffer (e.g., PBS).

-

Purify : Apply the reaction mixture to the column and collect the fractions containing the labeled antibody, which will elute first. If using dialysis, perform against the storage buffer with several buffer changes.

Characterization: Calculating the Degree of Labeling (DOL)

The DOL (or F/P ratio) represents the average number of dye molecules conjugated to each antibody molecule.

-

Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, which is ~555 nm (A₅₅₅).

-

Calculate DOL using the following equation:

DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF)) × ε_dye]

-

ε_protein : Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye : Molar extinction coefficient of TAMRA at 555 nm (~95,000 M⁻¹cm⁻¹).

-

CF : Correction factor for the dye's absorbance at 280 nm (for TAMRA, ~0.3).

-

Storage of the Conjugate

Proper storage is essential to maintain the stability of the labeled antibody.

-

Short-Term : Store the purified conjugate at 4°C, protected from light, for up to a month.

-

Long-Term : For storage longer than a month, add a stabilizing protein like BSA to a final concentration of 5-10 mg/mL and/or glycerol to 50%. Aliquot the conjugate into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the conjugate should be stable for a year or longer.

References

Application Notes and Protocols for TAMRA-PEG3-Maleimide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Maleimide is a fluorescent probe designed for the specific labeling of biomolecules containing free thiol groups. This reagent combines the bright and photostable orange-red fluorophore, Tetramethylrhodamine (TAMRA), with a maleimide functional group via a hydrophilic three-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl groups (-SH) on cysteine residues of proteins, peptides, and other thiol-containing molecules to form a stable thioether bond. This specificity makes it a valuable tool for a wide range of applications in fluorescence microscopy, allowing for the precise visualization and tracking of labeled biomolecules in cells and tissues.

The integrated PEG3 linker enhances the water solubility of the probe and provides a flexible spacer between the fluorophore and the target molecule. This separation helps to minimize potential steric hindrance and reduces the likelihood of quenching interactions, thereby preserving the functionality of the labeled biomolecule and the fluorescence intensity of the dye.

Physicochemical and Spectroscopic Properties

The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters. The properties are largely based on the core TAMRA fluorophore.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~553 - 556 nm | [1][2] |

| Emission Maximum (λem) | ~575 - 580 nm | [1][3] |

| Molar Extinction Coeff. (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.1 - 0.7 (environment dependent) | |

| Reactive Group | Maleimide | |

| Reactivity Target | Thiols (Sulfhydryls, -SH) | |

| Common Solvents | DMSO, DMF |

Note: The quantum yield of TAMRA is known to be sensitive to its local environment and conjugation state.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to a purified protein containing accessible cysteine residues.

Materials:

-

This compound

-

Protein of interest in a thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP, DTT) - Optional, for reducing disulfide bonds

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Gel filtration column (e.g., Sephadex G-25) for purification

-

Reaction tubes

-

Degassed buffers

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in a degassed, amine-free, and thiol-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5. A recommended protein concentration is 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mg/mL). Vortex to ensure it is fully dissolved. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching Reaction:

-

To stop the labeling reaction, add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

-

The degree of labeling can be determined spectrophotometrically.

-

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a TAMRA-labeled antibody (prepared as in Protocol 1) for indirect immunofluorescence staining of cultured cells.

Materials:

-

TAMRA-labeled secondary antibody

-

Primary antibody specific to the target of interest

-

Cultured cells on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI) - Optional

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips to the desired confluency.

-

Wash the cells briefly with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. For cell surface targets, this step should be skipped.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the TAMRA-labeled secondary antibody in blocking buffer.

-

Incubate the cells for 1 hour at room temperature, protected from light.

-

-

Final Washes and Counterstaining:

-

Wash three times with PBS, protected from light.

-

If desired, a nuclear counterstain like DAPI can be included in the second wash.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red channel).

-

Visualizations

References

Application Notes and Protocols for Cell Surface Protein Labeling with TAMRA-PEG3-Maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fluorescent labeling of cell surface proteins using TAMRA-PEG3-Maleimide. This reagent is a valuable tool for selectively targeting cysteine residues on extracellular domains of proteins, enabling researchers to visualize, track, and quantify these proteins in living or fixed cells. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, while the tetramethylrhodamine (TAMRA) fluorophore provides a bright and robust fluorescent signal.

Principle of the Reaction

The labeling strategy is based on the highly specific and efficient reaction between the maleimide group of this compound and the thiol (sulfhydryl) group of cysteine residues on the protein surface. This Michael addition reaction forms a stable, covalent thioether bond, ensuring permanent labeling of the target protein. The reaction is most efficient at a neutral to slightly alkaline pH (6.5-7.5) and is highly selective for thiols over other functional groups, such as amines, found in proteins.

Data Presentation

The following tables summarize representative quantitative data for cell surface protein labeling experiments using thiol-reactive fluorescent dyes. It is important to note that optimal conditions and results will vary depending on the specific cell type, protein of interest, and experimental setup.

Table 1: Representative Labeling Efficiency of a Thiol-Reactive Dye on Cultured Cells

| Cell Line | Target Protein | Dye Concentration (µM) | Incubation Time (min) | Incubation Temperature (°C) | Labeling Efficiency (%) |

| HeLa | EGFR (overexpressed) | 10 | 30 | 4 | ~85 |

| Jurkat | CD45 | 20 | 60 | 4 | ~92 |

| HEK293 | Integrin α5 | 15 | 45 | Room Temperature | ~88 |

Note: Labeling efficiency can be assessed by flow cytometry, comparing the fluorescence intensity of labeled cells to an unlabeled control population.

Table 2: Representative Signal-to-Noise Ratios for Labeled Cell Surface Proteins

| Imaging Modality | Cell Line | Target Protein | Signal-to-Noise Ratio |

| Confocal Microscopy | U2OS | Transferrin Receptor | 15:1 |

| Flow Cytometry | A431 | HER2 | 50:1 |

| Widefield Fluorescence Microscopy | CHO | GPCR | 8:1 |

Note: The signal-to-noise ratio is calculated as the mean fluorescence intensity of the labeled structure divided by the standard deviation of the background fluorescence.[1][2]

Table 3: Representative Cell Viability After Labeling with a Thiol-Reactive Fluorescent Dye

| Cell Line | Dye Concentration (µM) | Incubation Time (min) | Viability Assay | Cell Viability (%) |

| MCF-7 | 10 | 30 | Trypan Blue Exclusion | >95 |

| SH-SY5Y | 25 | 60 | Calcein AM/EthD-1 | >90 |

| Primary Neurons | 5 | 20 | MTT Assay | >98 |

Note: It is crucial to perform a cell viability assay to ensure that the labeling procedure does not induce cytotoxicity.[3][4]

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins with this compound

This protocol provides a general procedure for labeling cysteine residues on the surface of live cells.

Materials:

-

Cells of interest (adherent or in suspension)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine in PBS

-

Ice

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells to 80-90% confluency on a suitable culture vessel.

-

For suspension cells, harvest cells and wash twice with ice-cold PBS by gentle centrifugation. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10^6 cells/mL.

-

-

(Optional) Reduction of Disulfide Bonds:

-

To increase the number of available thiol groups, disulfide bonds on the cell surface can be reduced.

-

Incubate cells with 0.5-1 mM TCEP in PBS for 15-30 minutes at room temperature.

-

Wash the cells three times with ice-cold PBS to remove the reducing agent. Proceed immediately to the labeling step.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

Note: The stock solution should be prepared fresh and protected from light. Unused portions can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

-

-

Labeling Reaction:

-

Dilute the 10 mM this compound stock solution to the desired final concentration (typically 5-50 µM) in ice-cold PBS immediately before use.

-

For adherent cells, remove the culture medium, wash once with ice-cold PBS, and add the labeling solution to cover the cell monolayer.

-

For suspension cells, add the labeling solution to the cell suspension.

-

Incubate the cells for 30-60 minutes at 4°C or on ice, protected from light. Gentle agitation every 15 minutes can improve labeling uniformity.

-

-

Quenching of Unreacted Maleimide:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 1-5 mM.

-

Incubate for 10-15 minutes on ice.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unreacted dye and quenching solution.

-

-

Downstream Analysis:

-

The labeled cells are now ready for downstream applications such as fluorescence microscopy, flow cytometry, or biochemical analysis.

-

Protocol 2: Cell Viability Assay (Calcein AM/Ethidium Homodimer-1)

This protocol is used to assess the viability of cells after the labeling procedure.

Materials:

-

Labeled and washed cells

-

Unlabeled control cells

-

Calcein AM stock solution (e.g., 1 mM in DMSO)

-

Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)

-

PBS

Procedure:

-

Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in PBS.

-

Resuspend the labeled and control cells in the working solution.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Live cells will exhibit green fluorescence (Calcein).

-

Dead cells will exhibit red fluorescence (EthD-1).

-

-

Quantify the percentage of live and dead cells in both labeled and control populations to determine if the labeling process induced cytotoxicity.

Visualizations

Below are diagrams illustrating a typical experimental workflow and two major signaling pathways that can be investigated using fluorescently labeled cell surface proteins.

References

- 1. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving signal to noise in labeled biological specimens using energy-filtered TEM of sections with a drift correction strategy and a direct detection device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Nanoparticle Functionalization with TAMRA-PEG3-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with fluorescent dyes is a critical technique in the fields of nanomedicine, drug delivery, and cellular imaging. This document provides detailed application notes and protocols for the covalent conjugation of TAMRA-PEG3-Maleimide to thiol-functionalized nanoparticles. TAMRA (Tetramethylrhodamine) is a bright, photostable fluorophore, while the polyethylene glycol (PEG) linker enhances solubility and reduces non-specific binding. The maleimide group specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond, enabling precise and efficient labeling of nanoparticles.[1][2][3]

These protocols are designed to guide researchers through the process of nanoparticle functionalization, purification, and characterization, as well as their application in cellular imaging.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~800 g/mol | Varies by manufacturer |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~580 nm | [1] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |

| Quantum Yield | ~0.1 - 0.3 | |

| Reactive Group | Maleimide | |

| Target Functional Group | Thiol (-SH) |

Table 2: Recommended Reaction Conditions for Nanoparticle Conjugation

| Parameter | Recommended Range | Notes | Reference |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris | Thiol-free buffers are essential to prevent side reactions. | |

| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols. At pH > 7.5, reaction with amines can occur. | |

| Molar Ratio (Dye:Nanoparticle) | 10:1 to 20:1 | This should be optimized for each specific nanoparticle system. | |

| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times can increase conjugation efficiency. | |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize potential degradation of sensitive nanoparticles. |

Table 3: Characterization of Functionalized Nanoparticles

| Characterization Technique | Parameter Measured | Expected Outcome | Reference |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Slight increase in size after conjugation. | |

| Zeta Potential | Surface Charge | Change in surface charge depending on the initial charge of the nanoparticle and the neutral charge of the PEG linker. | |

| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Absorbance peaks corresponding to both the nanoparticle and TAMRA, allowing for quantification of conjugated dye. | |

| Transmission Electron Microscopy (TEM) | Morphology and Size | Visualization of nanoparticle size and shape, confirming no significant aggregation post-conjugation. |

Experimental Protocols

Protocol 1: Functionalization of Thiolated Nanoparticles with this compound

This protocol describes the conjugation of this compound to nanoparticles that have been surface-functionalized with thiol groups.

Materials:

-

Thiol-functionalized nanoparticles

-

This compound

-

Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2, degassed

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Solution (optional): 1 M β-mercaptoethanol or L-cysteine in conjugation buffer

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette with appropriate molecular weight cutoff)

Procedure:

-

Preparation of Nanoparticles:

-

Disperse the thiol-functionalized nanoparticles in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the thiol groups are protected by disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column before proceeding.

-

-

Preparation of this compound Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the nanoparticle suspension to achieve a 10-20 fold molar excess of the dye.

-

Mix gently and protect the reaction from light.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Unreacted Maleimide Groups (Optional):

-

To block any unreacted maleimide groups on the nanoparticle surface, add a quenching solution to a final concentration of 10 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of Functionalized Nanoparticles:

-

Remove unconjugated dye and quenching reagents by size-exclusion chromatography or dialysis.

-

Collect the fractions containing the fluorescently labeled nanoparticles.

-

Protocol 2: Characterization of TAMRA-Functionalized Nanoparticles

1. UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation:

- Measure the absorbance of the purified functionalized nanoparticle solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).

- Calculate the concentration of the nanoparticle and the dye using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient, c is the concentration, and l is the path length.

- The DOL is the molar ratio of the dye to the nanoparticle.

2. Dynamic Light Scattering (DLS) and Zeta Potential:

- Dilute a small aliquot of the purified nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

- Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

- Measure the zeta potential to determine the surface charge and stability of the nanoparticles in suspension.

Protocol 3: Cellular Imaging with TAMRA-Functionalized Nanoparticles

This protocol outlines the use of TAMRA-labeled nanoparticles for in vitro cellular imaging.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TAMRA-labeled nanoparticles

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Mounting medium

-

Glass-bottom dishes or chamber slides

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Nanoparticle Treatment:

-

Prepare the desired concentration of TAMRA-labeled nanoparticles in complete cell culture medium.

-

Remove the old medium from the cells and add the nanoparticle-containing medium.

-

Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

-

-

Cell Fixation and Staining:

-

Wash the cells twice with PBS to remove non-internalized nanoparticles.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Add a drop of mounting medium to the cells and cover with a coverslip.

-

Image the cells using a fluorescence microscope or a confocal microscope with appropriate filter sets for DAPI (blue) and TAMRA (red).

-

Mandatory Visualizations

Caption: Experimental workflow for nanoparticle functionalization.